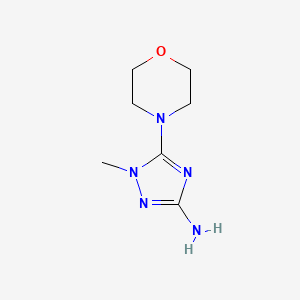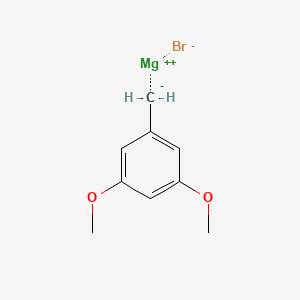![molecular formula C14H10N2O6 B13406122 Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- CAS No. 71835-14-8](/img/structure/B13406122.png)
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a carboxyl group, an amino group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- can be achieved through several methods. One common approach involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction typically takes place in an aqueous-organic medium and requires irradiation with a low-pressure mercury lamp . The reaction conditions include the use of acetates of alkali or alkaline earth metals to facilitate the rearrangement of 2-azidobenzoic acid into the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, thionyl chloride (SOCl₂) can be used to convert carboxylic acids into acid chlorides . Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce nitro groups to amino groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- involves its interaction with molecular targets and pathways within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes . Additionally, its derivatives may exert effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid (2-aminobenzoic acid): Similar in structure but lacks the nitro group.
Benzoic acid: The parent compound with only a carboxyl group attached to the benzene ring.
2-Aminobenzothiazole: A heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is unique due to the presence of both an amino group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
71835-14-8 |
|---|---|
Molekularformel |
C14H10N2O6 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
2-(2-carboxyanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(18)9-3-1-2-4-11(9)15-12-7-8(16(21)22)5-6-10(12)14(19)20/h1-7,15H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
VXJCYNKQMYEDLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)


![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)

